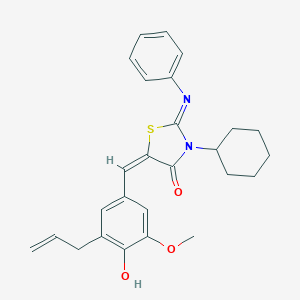![molecular formula C22H18N4O3S B301354 N-(2-methoxybenzoyl)-N'-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea](/img/structure/B301354.png)
N-(2-methoxybenzoyl)-N'-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxybenzoyl)-N'-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's Tyrosine Kinase). BTK plays a crucial role in B-cell receptor signaling, and its inhibition can lead to the suppression of B-cell activation and proliferation, making it a promising therapeutic target for B-cell malignancies.
Mécanisme D'action
N-(2-methoxybenzoyl)-N'-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea selectively binds to the active site of BTK and inhibits its kinase activity, leading to the suppression of downstream signaling pathways involved in B-cell activation and proliferation. It also induces apoptosis in B-cell lymphoma cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
N-(2-methoxybenzoyl)-N'-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea has been shown to effectively inhibit B-cell receptor signaling and induce apoptosis in B-cell lymphoma cells in vitro and in vivo. It also exhibits good pharmacokinetic properties and can penetrate the blood-brain barrier, making it a promising candidate for the treatment of central nervous system lymphomas.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxybenzoyl)-N'-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea has several advantages as a research tool, including its high specificity and potency for BTK inhibition, good pharmacokinetic properties, and ability to induce apoptosis in B-cell lymphoma cells. However, its limitations include potential off-target effects and the need for further optimization to enhance its efficacy and reduce toxicity.
Orientations Futures
There are several future directions for the research and development of N-(2-methoxybenzoyl)-N'-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea, including:
1. Combination therapy: N-(2-methoxybenzoyl)-N'-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea can be combined with other targeted therapies or immunotherapies to enhance its efficacy and overcome resistance mechanisms.
2. Biomarker identification: Biomarkers can be identified to predict response to N-(2-methoxybenzoyl)-N'-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea and guide patient selection for clinical trials.
3. Optimization of dosing and scheduling: Further optimization of dosing and scheduling can improve the therapeutic window of N-(2-methoxybenzoyl)-N'-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea and reduce toxicity.
4. Development of resistance mechanisms: The development of resistance mechanisms to BTK inhibition can be studied to identify potential targets for combination therapies.
5. Clinical trials: Further clinical trials can be conducted to evaluate the safety and efficacy of N-(2-methoxybenzoyl)-N'-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea in various B-cell malignancies.
Méthodes De Synthèse
N-(2-methoxybenzoyl)-N'-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea can be synthesized through a multi-step process that involves the condensation of 2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-amine with 2-methoxybenzoyl isothiocyanate, followed by the reaction with 4-(2-aminophenyl)phenol and subsequent purification steps.
Applications De Recherche Scientifique
N-(2-methoxybenzoyl)-N'-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea has been extensively studied for its potential therapeutic applications in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have demonstrated its efficacy in inhibiting B-cell receptor signaling and inducing apoptosis in B-cell lymphoma cells.
Propriétés
Nom du produit |
N-(2-methoxybenzoyl)-N'-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea |
|---|---|
Formule moléculaire |
C22H18N4O3S |
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
2-methoxy-N-[[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C22H18N4O3S/c1-13-14(21-25-19-18(29-21)11-6-12-23-19)8-5-9-16(13)24-22(30)26-20(27)15-7-3-4-10-17(15)28-2/h3-12H,1-2H3,(H2,24,26,27,30) |
Clé InChI |
RQBAXEXKLKHBBA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC=CC=C2OC)C3=NC4=C(O3)C=CC=N4 |
SMILES canonique |
CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC=CC=C2OC)C3=NC4=C(O3)C=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-allyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B301271.png)
![17-(4-Fluorophenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B301275.png)
![methyl 2-{4-[bis(acetyloxy)methyl]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl}benzoate](/img/structure/B301276.png)
![2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide](/img/structure/B301277.png)

![methyl 4-[4-(3-methoxy-4-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B301279.png)
![methyl4-{3-methyl-5-oxo-4-[(5-phenyl-2-furyl)methylene]-4,5-dihydro-1H-pyrazol-1-yl}benzoate](/img/structure/B301280.png)
![Isopropyl 4-(5-{[3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B301284.png)
![3-(2,4-Dichlorophenyl)-5-{[5-(3-fluorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B301285.png)
![propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B301286.png)
![N-(3,4-dimethylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide](/img/structure/B301288.png)
![ethyl 4-[({[1-(3-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B301290.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B301291.png)
![ethyl 2-(3-bromo-4-methoxybenzylidene)-5-(3-ethoxy-4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301294.png)